Several methods have been explored for synthesizing 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one and its derivatives. One common approach involves the cyclocondensation of a suitably substituted pyrimidine with an appropriate reagent. For instance, one study reported the synthesis of 5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-ones through the cyclocondensation of 2-amino-3-cyano-1,4-disubstituted pyrroles with formic acid []. Subsequent chlorination of the resulting product using phosphorus oxychloride yields the desired 4-chloro derivative.
Another study describes a different route involving the condensation of omega-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one followed by a Boc protection strategy []. This method allows for the preparation of various 5-substituted 2-amino-7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compounds, highlighting the versatility of this synthetic approach.
Detailed structural analyses, including X-ray crystallography studies, have been performed on several derivatives of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one. These studies provide valuable insights into the spatial arrangement of atoms within the molecule, bond lengths, bond angles, and other structural parameters crucial for understanding the compound's reactivity and biological activity. For example, a study characterizing the crystalline forms of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, a derivative of the compound, revealed specific X-ray powder diffraction patterns and characteristic peaks, aiding in identifying and differentiating various crystalline forms [].
For instance, one study utilized 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one as a starting material for synthesizing 7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines []. The reaction involves the diazotization of 4-hydrazino-5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidines, obtained by hydrazinolysis of 4-chloro-5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidines. Furthermore, reductive ring cleavage of the synthesized 7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines provides a novel route to access 4-amino-5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidines, showcasing the versatility of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one as a synthetic precursor.
Another study utilized the compound as a precursor in synthesizing 2,4-disubstituted 6-phenyl-7H-pyrrolo[3,2-d]-pyrimidin-7-one 5-oxides []. The synthesis involved a palladium-catalyzed Sonagashira coupling reaction followed by a cyclization reaction. The study also demonstrated the reactivity of the methylthio group in the resulting product, which could be selectively oxidized and replaced with various amines, further expanding the possibilities for structural modifications.
For example, many pyrrolo[2,3-d]pyrimidines are known to inhibit dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism and crucial for cell growth and proliferation [, ]. By inhibiting DHFR, these compounds can interfere with DNA synthesis and repair, ultimately leading to cell death. Furthermore, studies investigating the antiviral activity of pyrrolo[2,3-d]pyrimidines suggest that these compounds may interfere with viral replication by inhibiting viral enzymes or disrupting viral protein synthesis [].
Anticancer Agents: Numerous studies have explored the anticancer potential of pyrrolo[2,3-d]pyrimidines [, , , ]. For instance, researchers synthesized a series of 2,4-diamino-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidines and evaluated their inhibitory activity against dihydrofolate reductase (DHFR) from various sources, including rat liver, Pneumocystis carinii, Mycobacterium avium, and Toxoplasma gondii []. The study identified potent and selective DHFR inhibitors with promising antitumor activity.
Antiviral Agents: Pyrrolo[2,3-d]pyrimidine nucleosides have shown promising antiviral activity against a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV) [, , ]. For example, researchers synthesized and evaluated the antiviral activity of several 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines []. Several compounds in this series exhibited potent activity against HCMV and HSV-1, highlighting their potential as antiviral agents.
Other Applications: Beyond their potential in treating cancer and viral infections, pyrrolo[2,3-d]pyrimidine derivatives have also been investigated for their potential use in treating other diseases. For example, researchers developed MF498, a selective E prostanoid receptor 4 (EP4) antagonist, containing a pyrrolo[3,4-g]quinoline core structure []. MF498 effectively relieved joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis, suggesting a potential therapeutic application for pyrrolopyrimidine derivatives in treating inflammatory diseases.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: